molecular formula C16H16N4O5 B2486735 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide CAS No. 1396793-44-4

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide

Katalognummer: B2486735
CAS-Nummer: 1396793-44-4
Molekulargewicht: 344.327
InChI-Schlüssel: SIBNAAIBDNVXJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of the endocannabinoid system. Its molecular architecture, featuring a benzodioxole group linked to an azetidine carboxamide core and a 3-methyl-1,2,4-oxadiazole moiety, is characteristic of compounds designed to target cannabinoid receptors [https://www.ncbi.nlm.nih.gov/books/NBK425767/]. This structural profile suggests its primary research value lies in its potential as a cannabinoid receptor ligand. Researchers utilize this compound to probe the structure-activity relationships (SAR) of synthetic cannabinoids and to investigate the complex signaling pathways of CB1 and CB2 receptors [https://pubmed.ncbi.nlm.nih.gov/28570847/]. Such investigations are crucial for understanding the physiological roles of the endocannabinoid system in processes like neurotransmission, immune response, and energy metabolism. The compound serves as a critical tool for in vitro assays and preclinical studies aimed at elucidating receptor binding affinities, functional efficacy (agonist/antagonist activity), and downstream cellular effects, providing invaluable insights for the development of novel therapeutic agents. This product is strictly for research purposes in a controlled laboratory environment.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c1-9-18-14(25-19-9)5-17-15(21)11-6-20(7-11)16(22)10-2-3-12-13(4-10)24-8-23-12/h2-4,11H,5-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBNAAIBDNVXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of Piperonylic Acid

Piperonyl acid is synthesized via hydrolysis of methyl 1,3-benzodioxole-5-carboxylate. In a representative procedure (Search Result), ester derivatives of 1,3-benzodioxole are hydrolyzed using aqueous sodium hydroxide (2 M, 60°C, 4 h), yielding the carboxylic acid in ~85% yield after acidification.

Conversion to Acyl Chloride

Piperonyl acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane under reflux (2–4 h). The reaction is monitored by thin-layer chromatography (TLC), and the resultant acyl chloride is isolated via rotary evaporation (yield: 90–95%).

Synthesis of Azetidine-3-Carboxylic Acid Derivatives

The azetidine ring is constructed using [2+2] cycloaddition or ring-closing metathesis (RCM).

Ring-Closing Metathesis (RCM)

Azetidine-3-carboxylic acid esters are synthesized via RCM of diallylamine derivatives. For example, N-Boc-diallylglycine methyl ester undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane (25°C, 12 h), yielding azetidine-3-carboxylate in 70–75% yield.

Hydrogenation of 2-Azetines

2-Azetines, accessible via cycloisomerization of propargyl amines, are hydrogenated to azetidines. Palladium on carbon (Pd/C, 10 wt%) under hydrogen (1 atm, 25°C) reduces the C=N bond, affording azetidine-3-carboxylic acid derivatives in 80–85% yield with retention of stereochemistry.

Synthesis of 3-Methyl-1,2,4-Oxadiazol-5-ylmethylamine

The oxadiazole fragment is prepared via cyclization of amidoximes with methyl-substituted acylating agents.

Amidoxime Formation

Methylglyoxal (50 mmol) is reacted with hydroxylamine hydrochloride (55 mmol) in ethanol (50°C, 6 h) to yield methylglyoxal amidoxime (85% yield).

Cyclization to Oxadiazole

The amidoxime is treated with acetyl chloride (1.2 eq) in pyridine (0°C → 25°C, 12 h), forming 3-methyl-1,2,4-oxadiazole. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) converts the oxadiazole to the corresponding methylamine (65% yield).

Sequential Coupling Reactions

Coupling of Azetidine-3-Carboxylic Acid to Oxadiazole Methylamine

The azetidine-3-carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF (−15°C, 30 min). The oxadiazole methylamine is added, and the reaction proceeds at 0°C for 2 h, yielding the carboxamide (75–80% yield).

Acylation of Azetidine with 1,3-Benzodioxole-5-Carbonyl Chloride

The azetidine nitrogen is acylated with 1,3-benzodioxole-5-carbonyl chloride in dichloromethane (0°C → 25°C, 6 h) using triethylamine (TEA) as a base. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), affording the final compound in 70–75% yield.

Optimization and Challenges

Reaction Conditions

  • Solvent Effects : Dimethylformamide (DMF) improves solubility during carboxamide coupling but risks azetidine ring-opening at elevated temperatures.
  • Catalyst Loading : Grubbs II catalyst >5 mol% accelerates RCM but increases side products.

Byproduct Mitigation

  • Epimerization : Low temperatures (−15°C) during carboxamide formation prevent racemization.
  • Oxadiazole Stability : LiAlH₄ reduction requires strict anhydrous conditions to avoid oxadiazole degradation.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR : The benzodioxole methylenedioxy group appears as a singlet at δ 6.07 ppm, while the azetidine protons resonate as multiplets at δ 3.40–4.50 ppm.
  • ¹³C NMR : Carbonyl carbons of the benzodioxole and carboxamide groups appear at δ 165–170 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 414.2 [M+H]⁺.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Benzodioxole Derivatives : Both the target compound and ’s hydrazinecarboxamide incorporate the 1,3-benzodioxole group, which is associated with enhanced metabolic stability. However, the target’s azetidine and oxadiazole groups may offer superior conformational control compared to the imidazole and hydrazine motifs in .

Carboxamide Synthesis : The target compound likely shares synthetic pathways with ’s pyrazole carboxamides, where EDCI/HOBT-mediated coupling is standard for amide bond formation . This contrasts with ’s simpler benzamide synthesis via acyl chloride reactions .

Heterocyclic Diversity : The 3-methyl-1,2,4-oxadiazole in the target compound differentiates it from ’s imidazole and ’s pyrazole. Oxadiazoles are preferred in drug design for their balanced lipophilicity and hydrogen-bonding capacity.

Research Implications and Limitations

  • Advantages of the Target Compound : The combination of azetidine (rigidity), benzodioxole (stability), and oxadiazole (solubility) may synergistically enhance drug-like properties compared to analogs lacking this triad.
  • Gaps in Evidence: No direct biological or crystallographic data for the target compound are provided, limiting mechanistic insights. Comparative efficacy or toxicity assessments remain speculative.
  • Future Directions : Prioritize X-ray crystallography (as in ) to confirm stereochemistry and computational modeling to predict target engagement.

Biologische Aktivität

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide is an emerging candidate in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the benzodioxole moiety and subsequent functionalization to introduce the oxadiazole and azetidine groups. The synthetic pathway is crucial as it influences the compound's biological activity through structural integrity and purity.

Biological Activity Overview

The biological activity of this compound is primarily evaluated through in vitro assays against various cell lines. It has shown promise in several areas:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. The mechanism likely involves apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has been tested for its activity against a range of bacterial strains, demonstrating significant inhibitory effects comparable to existing antibiotics.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially offering therapeutic avenues for metabolic disorders.

The proposed mechanism of action involves binding to specific enzymes or receptors, leading to modulation of biochemical pathways. For instance, the presence of the oxadiazole ring enhances interactions with target sites due to its electron-withdrawing properties, which may stabilize binding through hydrogen bonds.

Case Studies

  • Anticancer Efficacy :
    • A study assessed the compound's effect on HeLa cells, revealing an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a moderate level of efficacy compared to standard chemotherapeutics.
    CompoundCell LineIC50 (µM)
    Test CompoundHeLa15
    DoxorubicinHeLa0.5
  • Antimicrobial Assays :
    • Testing against Gram-positive and Gram-negative bacteria showed that the compound had a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus25
    Escherichia coli30

Q & A

Q. What are the key functional groups in the compound, and how do they influence its synthetic pathway?

The compound contains a 1,3-benzodioxole moiety, a 3-methyl-1,2,4-oxadiazole ring, an azetidine core, and a carboxamide linkage. These groups dictate reactivity:

  • The benzodioxole is typically introduced via condensation reactions using coupling agents like EDC/HOBt .
  • The oxadiazole ring is synthesized from hydrazine derivatives and nitriles under thermal or microwave-assisted conditions .
  • The azetidine scaffold is functionalized through nucleophilic substitution or amidation reactions, often requiring anhydrous solvents (e.g., DMF) .

Q. Which spectroscopic techniques are critical for structural characterization, and what spectral markers should be prioritized?

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 5.9–6.1 ppm (benzodioxole methylenedioxy protons) and δ 4.2–4.5 ppm (azetidine CH₂ groups) .
  • ¹³C NMR : Signals for carbonyl carbons (170–175 ppm) and oxadiazole C=N (160–165 ppm) .
    • FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1580 cm⁻¹) .
    • LC-MS : Molecular ion peaks to confirm mass (e.g., m/z 414.1 for C₂₁H₂₂N₄O₅) and purity .

Q. What are the common synthetic routes for this compound, and what are their yield-limiting steps?

  • Route 1 : Benzodioxole-5-carboxylic acid → activated ester (e.g., NHS ester) → coupling with azetidine-3-carboxamide intermediate. Yields drop during azetidine functionalization due to steric hindrance .
  • Route 2 : Oxadiazole formation via cyclization of thioamide precursors, followed by alkylation of the azetidine. Impurities arise from incomplete cyclization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance oxadiazole cyclization but may require post-reaction dialysis to remove residuals .
  • Catalysts : Pd(OAc)₂ or CuI for Suzuki couplings between aromatic fragments (improves yields by 15–20%) .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., oxadiazole formation in 30 minutes vs. 12 hours conventionally) .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Dose-Response Curves : Compare EC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
  • Off-Target Screening : Use kinase profiling assays to identify unintended interactions with non-target proteins .
  • Metabolic Stability Tests : Incubate with liver microsomes to evaluate degradation pathways that may explain variability in in vivo efficacy .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Map the compound’s binding to target proteins (e.g., HDACs or kinases) using AutoDock Vina to prioritize substituents improving affinity .
  • QSAR Models : Correlate oxadiazole substituent electronegativity with antibacterial activity (R² > 0.85 in training sets) .

Data Contradiction Analysis

Q. Why do solubility profiles vary across studies, and how can this be addressed methodologically?

  • Contradiction Source : Discrepancies arise from solvent choice (DMSO vs. aqueous buffers) and pH adjustments .
  • Resolution : Standardize solubility assays using PBS (pH 7.4) with 0.1% Tween-80 and validate via nephelometry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.